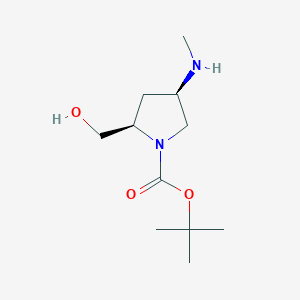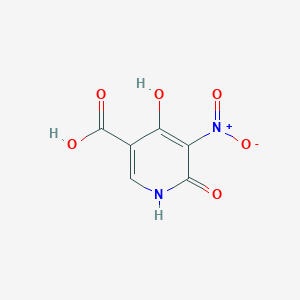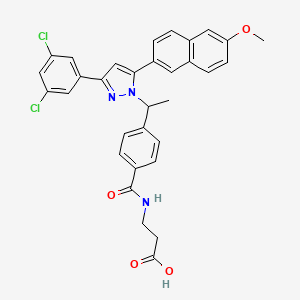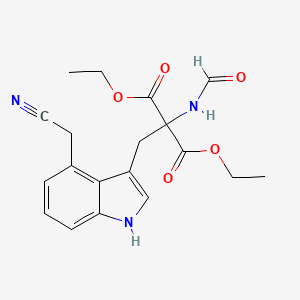
Diethyl 2-(4-(cyanomethyl)-3-indolylmethyl)-2-formamidomalonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(4-(cyanomethyl)-3-indolylmethyl)-2-formamidomalonate is a complex organic compound with significant potential in various scientific fields. This compound features an indole ring, a cyanomethyl group, and a formamidomalonate moiety, making it a versatile molecule for synthetic and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(4-(cyanomethyl)-3-indolylmethyl)-2-formamidomalonate typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where cyanoacetamide derivatives are formed through the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions often involve stirring without solvent at elevated temperatures or using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. Techniques such as solvent-free reactions, high-temperature stirring, and the use of robust catalysts are employed to ensure the scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(4-(cyanomethyl)-3-indolylmethyl)-2-formamidomalonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(4-(cyanomethyl)-3-indolylmethyl)-2-formamidomalonate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of Diethyl 2-(4-(cyanomethyl)-3-indolylmethyl)-2-formamidomalonate involves its interaction with specific molecular targets and pathways. The compound’s indole ring and cyanomethyl group play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects . The exact pathways and targets may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyanoacetamide Derivatives: These compounds share the cyanoacetamide moiety and are used in similar synthetic applications.
Indole Derivatives: Compounds with indole rings, such as tryptamines and indole-3-acetic acid, have comparable structures and biological activities.
Uniqueness
Diethyl 2-(4-(cyanomethyl)-3-indolylmethyl)-2-formamidomalonate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
94312-40-0 |
|---|---|
Molekularformel |
C19H21N3O5 |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
diethyl 2-[[4-(cyanomethyl)-1H-indol-3-yl]methyl]-2-formamidopropanedioate |
InChI |
InChI=1S/C19H21N3O5/c1-3-26-17(24)19(22-12-23,18(25)27-4-2)10-14-11-21-15-7-5-6-13(8-9-20)16(14)15/h5-7,11-12,21H,3-4,8,10H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
FUNKHGNEOYWJTP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC(=C21)CC#N)(C(=O)OCC)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


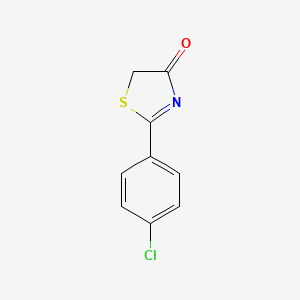
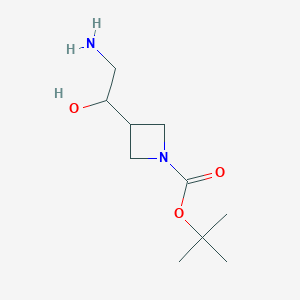
![4-(6-Azaspiro[3.4]octan-6-yl)benzoic acid](/img/structure/B11766470.png)
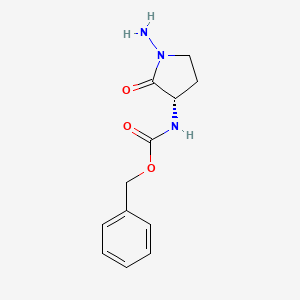
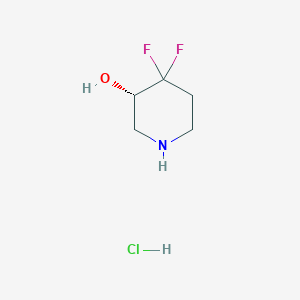
![1-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone](/img/structure/B11766487.png)


